tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
CAS No.:
Cat. No.: VC16470701
Molecular Formula: C18H24BrNO5
Molecular Weight: 414.3 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate -](/images/structure/VC16470701.png)
Specification
Molecular Formula | C18H24BrNO5 |
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Molecular Weight | 414.3 g/mol |
IUPAC Name | tert-butyl 9-bromo-5-(2-ethoxy-2-oxoethyl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
Standard InChI | InChI=1S/C18H24BrNO5/c1-5-23-15(21)11-14-12-7-6-8-13(19)16(12)24-10-9-20(14)17(22)25-18(2,3)4/h6-8,14H,5,9-11H2,1-4H3 |
Standard InChI Key | QEUMEBHTKVEFCT-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CC1C2=C(C(=CC=C2)Br)OCCN1C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Nomenclature
The compound tert-butyl 5-((ethoxycarbonyl)methyl)-9-bromo-2,3-dihydrobenzo[f] oxazepine-4(5H)-carboxylate belongs to the benzooxazepine class, characterized by a fused benzene and oxazepine ring system. Its systematic IUPAC name reflects the substitution pattern: a tert-butoxycarbonyl (Boc) group at position 4, an ethoxycarbonylmethyl moiety at position 5, and a bromine atom at position 9 .
Molecular Formula and Weight
The molecular formula C₁₈H₂₄BrNO₅ derives from its InChI representation, which confirms 18 carbon, 24 hydrogen, 1 bromine, 1 nitrogen, and 5 oxygen atoms . The molecular weight calculates to 414.29 g/mol, accounting for isotopic distributions and elemental contributions .
Synonyms and Registry Identifiers
Common synonyms include:
While no CAS registry number is explicitly listed in the provided sources, structurally related analogs, such as tert-butyl 9-bromo-2,3-dihydrobenzo[f][1, oxazepine-4(5H)-carboxylate, are documented under CAS 1055880-27-7 .
Structural Characteristics
The compound’s architecture combines a benzo[f] oxazepine core with functionalized substituents, as illustrated by its SMILES string:
CCOC(=O)CC1c2cccc(c2OCCN1C(=O)OC(C)(C)C)Br
.
Core Framework
The benzo[f] oxazepine system comprises:
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A benzene ring fused to a seven-membered oxazepine ring containing one oxygen and one nitrogen atom .
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Saturation at positions 2 and 3, rendering a dihydro structure .
Substituent Analysis
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Position 4: A Boc group (tert-butoxycarbonyl) serves as a protective moiety for the secondary amine, enhancing stability during synthetic procedures .
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Position 5: An ethoxycarbonylmethyl chain (–CH₂CO₂Et) introduces ester functionality, potentially modulating solubility or serving as a synthetic handle for further derivatization .
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Position 9: A bromine atom substituent on the benzene ring, likely influencing electronic properties and reactivity in cross-coupling reactions .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
H-Bond Acceptors | 6 | |
H-Bond Donors | 0 | |
Topological Polar SA | 75.6 Ų (estimated) | |
Rotatable Bonds | 7 |
Synthesis and Derivatives
While explicit synthetic protocols for this compound are absent in the provided sources, plausible routes can be inferred from analogous benzooxazepine syntheses.
Retrosynthetic Considerations
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Core Construction: The benzo[f] oxazepine ring may form via cyclization of a brominated o-aminophenol derivative with a bifunctional electrophile .
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Boc Protection: Introducing the tert-butoxycarbonyl group typically involves reaction with di-tert-butyl dicarbonate under basic conditions .
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Ethoxycarbonylmethyl Attachment: Alkylation of the secondary amine at position 5 using ethyl bromoacetate or similar reagents could install this moiety .
Structural Analogues
PubChem lists derivatives such as tert-butyl 9-bromo-2,3-dihydrobenzo[f][1, oxazepine-4(5H)-carboxylate (CID 59403519), which lacks the ethoxycarbonylmethyl group but shares the Boc-protected amine and bromo-substituted aromatic ring . Such analogs underscore the scaffold’s versatility in medicinal chemistry.
Physicochemical Properties
Solubility and Lipophilicity
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to ester and carbamate functionalities . Aqueous solubility is likely limited (logP ≈ 3.2 estimated) .
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Stability: The Boc group confers stability toward nucleophiles and bases, though acidic conditions may cleave the carbamate .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include ν(C=O) ~1740 cm⁻¹ (ester and carbamate) and ν(C–Br) ~560 cm⁻¹ .
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NMR:
Table 2: Predicted Physicochemical Parameters
Applications and Relevance
Pharmaceutical Intermediate
The compound’s structure suggests utility as a building block in drug discovery:
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Bromine Atom: Facilitates Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .
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Boc Group: Enables selective deprotection for subsequent functionalization of the amine .
Biological Activity
While direct pharmacological data are unavailable, benzooxazepines are investigated for:
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